1-(1-((2-ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
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Overview
Description
1-(1-((2-ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic compound that features a combination of several functional groups, including a sulfonyl group, a pyrrolidine ring, and a triazole ring
Preparation Methods
The synthesis of 1-(1-((2-ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Formation of the Triazole Ring: The triazole ring is often formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(1-((2-ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cycloaddition: The triazole ring can undergo further cycloaddition reactions with suitable partners.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-((2-ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-((2-ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-(1-((2-ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole include other sulfonyl-containing pyrrolidine derivatives and triazole-based compounds. These compounds may share some structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Similar compounds include:
- 1-(1-((2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- 1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- 1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Properties
IUPAC Name |
1-[1-(2-ethoxyphenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-2-27-19-10-6-7-11-20(19)28(25,26)23-13-12-17(14-23)24-15-18(21-22-24)16-8-4-3-5-9-16/h3-11,15,17H,2,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZAQIHBVBVUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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